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molecular formula C11H8FN3O2 B8512998 N-(3-Fluorophenyl)-6-nitropyridin-3-amine CAS No. 672946-48-4

N-(3-Fluorophenyl)-6-nitropyridin-3-amine

Cat. No. B8512998
M. Wt: 233.20 g/mol
InChI Key: FMKMJVIIMJJCQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07517992B2

Procedure details

This compound was easily prepared from N-(3-fluorophenyl)-6-nitro-3-pyridinamine 210 mg, 0.9 mmol) by catalytic hydrogenation (Raney nickel at atmospheric pressure) in methanol to give the desired product (180 mg, 98%)
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([NH:8][C:9]2[CH:10]=[N:11][C:12]([N+:15]([O-])=O)=[CH:13][CH:14]=2)[CH:5]=[CH:6][CH:7]=1>[Ni].CO>[F:1][C:2]1[CH:3]=[C:4]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[N:11][CH:10]=2)[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
210 mg
Type
reactant
Smiles
FC=1C=C(C=CC1)NC=1C=NC(=CC1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)NC=1C=CC(=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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